molecular formula C24H25ClN6 B2580514 4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine CAS No. 612524-23-9

4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine

Cat. No. B2580514
CAS RN: 612524-23-9
M. Wt: 432.96
InChI Key: APNRYKWFRXKNKR-UHFFFAOYSA-N
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Description

The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring. It also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings with alternating single and double bonds .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .

Scientific Research Applications

Arylpiperazine Derivatives: Metabolism and Neurotransmitter Effects

Arylpiperazine derivatives have been clinically applied in treatments for depression, psychosis, or anxiety. These compounds, including notable examples like buspirone, nefazodone, and aripiprazole, undergo extensive metabolism involving N-dealkylation to 1-aryl-piperazines. These metabolites are associated with a variety of serotonin receptor-related effects, indicating their potential application in neuroscience and pharmacology research to understand and treat mental health disorders (Caccia, 2007).

DNA Binding and Anticancer Applications

Hoechst 33258 and its analogues, which include N-methyl piperazine derivatives, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds are used extensively as fluorescent DNA stains in cell biology, which underlines their importance in research related to DNA analysis, cancer research, and the development of radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Pyrazolo[1,5-a]pyrimidine: Medicinal Chemistry Applications

The pyrazolo[1,5-a]pyrimidine scaffold is highlighted for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. This demonstrates the versatility of pyrazolo[3,4-d]pyrimidine derivatives in drug discovery, suggesting potential research applications in developing new therapeutics for various diseases (Cherukupalli et al., 2017).

Optoelectronic Materials Development

Quinazoline and pyrimidine derivatives have been explored for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This underlines the potential of related pyrazolo[3,4-d]pyrimidine compounds in the development of novel optoelectronic materials (Lipunova et al., 2018).

properties

IUPAC Name

4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN6/c1-18-2-4-20(5-3-18)16-31-24-22(14-28-31)23(26-17-27-24)30-12-10-29(11-13-30)15-19-6-8-21(25)9-7-19/h2-9,14,17H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNRYKWFRXKNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine

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